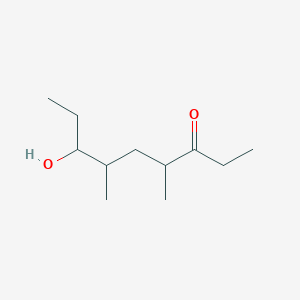
Serricornina
Descripción general
Descripción
Serricornin, also known as Serricornin, is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
The exact mass of the compound Serricornin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Attractants. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Serricornin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serricornin including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Feromona Sexual en Insectos
La Serricornina [(4S,6S,7S)-7-hidroxi-4,6-dimetil-3-nonanona] es conocida como la feromona sexual femenina del escarabajo del cigarrillo (Lasioderma serricorne) . Juega un papel crucial en el comportamiento de apareamiento de estos escarabajos, atrayendo a los machos desde la distancia .
Síntesis y Estereoquímica
La síntesis de la this compound ha sido objeto de investigación. Se sintetizó a partir de (2S,4S)-2,4-dimetil-1,5-pentanodiol que se había obtenido mediante separación enantiomérica catalizada por lipasa de su racemato . Esta investigación contribuye a la comprensión de la estereoquímica de la this compound .
Análisis Conformacional
Se ha realizado un análisis conformacional de la this compound utilizando cálculos de mecánica molecular (MM) para la determinación de la estereoquímica de la this compound . Este análisis proporciona información sobre las propiedades estructurales de la this compound .
Actividad de los Estereoisómeros
Se ha estudiado la actividad de diferentes estereoisómeros de la this compound . Esta investigación ayuda a comprender cómo los pequeños cambios en la estructura molecular pueden afectar la actividad biológica de la this compound .
Control de Insectos
Dado su papel como feromona sexual en el escarabajo del cigarrillo, la this compound puede utilizarse potencialmente en estrategias de control de plagas. Al imitar las feromonas naturales, podría utilizarse para atrapar o confundir a los escarabajos machos, interrumpiendo su comportamiento de apareamiento y ayudando a controlar su población .
Ecología Química
La this compound es un compuesto importante en el campo de la ecología química, que estudia el papel de las interacciones químicas entre los organismos vivos. Como feromona sexual, la this compound es un actor clave en la comunicación química entre los escarabajos del cigarrillo
Mecanismo De Acción
Target of Action
Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is a sex pheromone produced by female cigarette beetles (Lasioderma serricorne) . The primary targets of this compound are male cigarette beetles . The role of serricornin is to attract male beetles, facilitating mating and reproduction .
Mode of Action
The mode of action of serricornin involves the interaction with olfactory receptors in male cigarette beetles . When released by female beetles, serricornin diffuses into the environment and is detected by the olfactory system of the males. This triggers a behavioral response, attracting the males towards the source of the pheromone .
Biochemical Pathways
It is known that the detection of pheromones like serricornin typically involves signal transduction pathways in the olfactory system, leading to a behavioral response .
Pharmacokinetics
Instead, it is released into the environment and detected by other organisms .
Result of Action
The result of serricornin’s action is the attraction of male cigarette beetles to females, facilitating mating . This is a crucial aspect of the reproductive cycle of these beetles, contributing to the survival and propagation of the species .
Action Environment
The efficacy and stability of serricornin can be influenced by various environmental factors. For instance, factors such as temperature, humidity, and wind can affect the diffusion and detection of the pheromone in the environment . Additionally, the presence of other odors or chemicals in the environment could potentially interfere with the detection of serricornin .
Análisis Bioquímico
Biochemical Properties
Serricornin interacts with specific olfactory receptors in the antennae of male cigarette beetles These interactions trigger a cascade of biochemical reactions that lead to the behavioral response of the beetles
Cellular Effects
The effects of Serricornin are primarily observed in the olfactory neurons of the cigarette beetles. It influences cell function by triggering signal transduction pathways that lead to changes in gene expression and cellular metabolism . This results in the behavioral response of the beetles to the presence of the pheromone.
Molecular Mechanism
Serricornin exerts its effects at the molecular level by binding to specific olfactory receptors on the antennae of male cigarette beetles . This binding triggers a signal transduction pathway that leads to changes in gene expression and cellular metabolism, ultimately resulting in the behavioral response of the beetles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Serricornin have been observed to be stable over time . The compound does not appear to degrade significantly and continues to exert its effects on the beetles. Long-term effects on cellular function have not been reported in in vitro or in vivo studies.
Propiedades
IUPAC Name |
7-hydroxy-4,6-dimethylnonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDTNYNLCQHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868148 | |
| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72522-40-8 | |
| Record name | Serricornin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
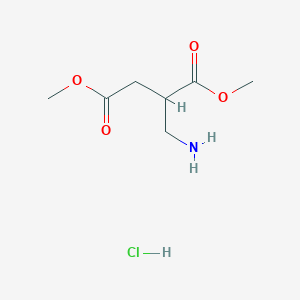


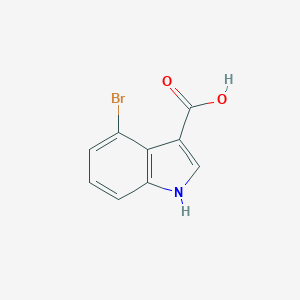




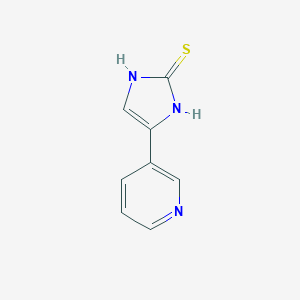

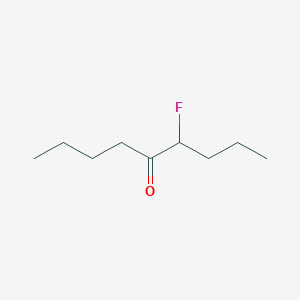


![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
